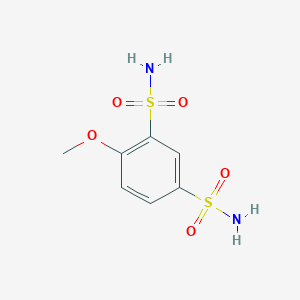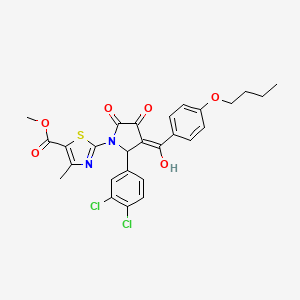
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound that features a benzothiazole moiety linked to a highly fluorinated polyether chain. This compound is notable for its unique combination of a heterocyclic aromatic structure and a perfluorinated segment, which imparts distinctive chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Fluorinated Polyether Chain: The highly fluorinated polyether chain is introduced via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with a fluorinated polyether halide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate product with a suitable amine or amide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The fluorinated polyether chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted polyether derivatives.
科学研究应用
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the benzothiazole moiety.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging the bioactive nature of the benzothiazole ring.
Industry: Utilized in the development of advanced coatings and surface treatments, benefiting from the hydrophobic and oleophobic properties imparted by the fluorinated chain.
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide involves interactions with various molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: The compound may inhibit key enzymes involved in microbial metabolism or interfere with DNA replication in cancer cells, leading to cell death.
相似化合物的比较
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but lacks the trifluoromethyl group.
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(methyl)-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C17H5F19N2O5S |
|---|---|
分子量 |
710.3 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C17H5F19N2O5S/c18-9(10(19,20)21,7(39)38-8-37-5-3-1-2-4-6(5)44-8)40-11(22,23)12(24,25)41-13(26,27)14(28,29)42-15(30,31)16(32,33)43-17(34,35)36/h1-4H,(H,37,38,39) |
InChI 键 |
GRYMHPIWCVUSQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(F)(F)F)(OC(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)



![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)


![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)



![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
